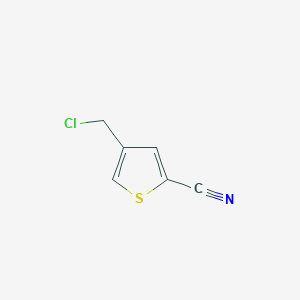
4-(Chloromethyl)thiophene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)thiophene-2-carbonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of a chloromethyl group and a carbonitrile group on the thiophene ring makes this compound a versatile compound with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)thiophene-2-carbonitrile typically involves the chloromethylation of thiophene-2-carbonitrile. One common method is the reaction of thiophene-2-carbonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification methods are often employed to achieve high efficiency and scalability .
化学反应分析
Types of Reactions: 4-(Chloromethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., base catalysts like sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran).
Major Products Formed:
- Substituted thiophene derivatives
- Sulfoxides and sulfones
- Amines and other reduced products
科学研究应用
4-(Chloromethyl)thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors, dyes, and polymers.
Biology: The compound is explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound are investigated for their potential as pharmaceutical agents, particularly in the treatment of various diseases.
作用机制
The mechanism of action of 4-(Chloromethyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the chloromethyl and carbonitrile groups allows for specific interactions with target molecules, which can modulate their activity and function .
相似化合物的比较
Thiophene-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-Thiophenecarbonitrile: Similar structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: 4-(Chloromethyl)thiophene-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, which confer distinct reactivity and versatility.
属性
分子式 |
C6H4ClNS |
|---|---|
分子量 |
157.62 g/mol |
IUPAC 名称 |
4-(chloromethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2 |
InChI 键 |
GRGCMCVYWNFNPH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


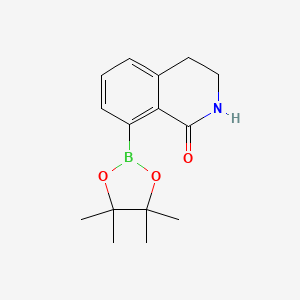

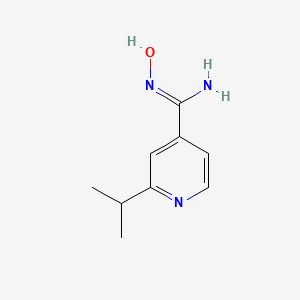
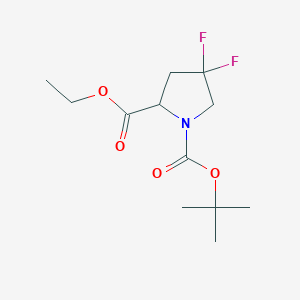
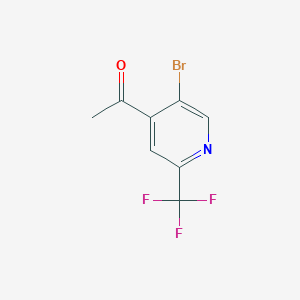
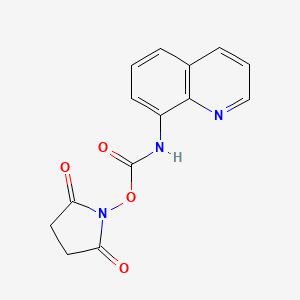
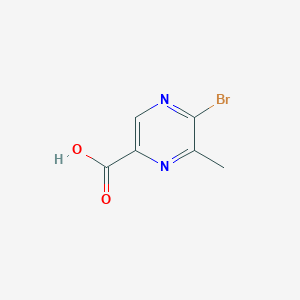
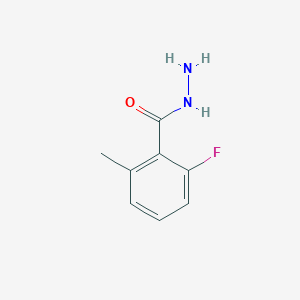
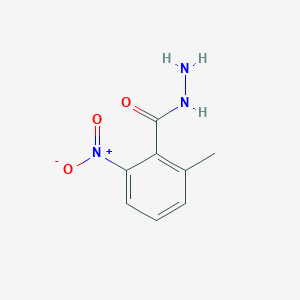

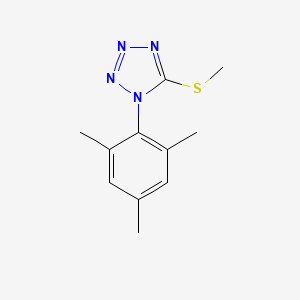
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)


